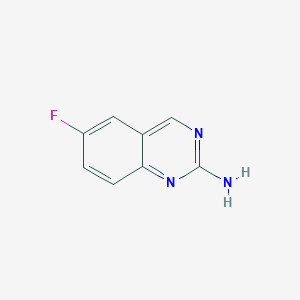

6-Fluoroquinazolin-2-amine

Beschreibung

Contextualization of the Quinazoline (B50416) Heterocycle in Medicinal Chemistry

The quinazoline scaffold, a bicyclic heterocycle consisting of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring, is a structure of significant interest in medicinal chemistry. mdpi.com This privileged scaffold is present in numerous natural products, such as alkaloids isolated from plants and microorganisms, and serves as a fundamental building block in the design of synthetic pharmaceutical agents. mdpi.comomicsonline.org The stability of the quinazoline nucleus, coupled with its ability to interact with a variety of biological targets, has made it a focal point for the development of new therapeutic agents. omicsonline.org Quinazoline derivatives have been reported to exhibit a wide array of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties. mdpi.comnih.gov

Significance of Fluoroquinazolines in Contemporary Drug Discovery

The introduction of fluorine atoms into drug candidates has become a pivotal strategy in modern medicinal chemistry. thieme-connect.com Fluorine's unique properties, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can significantly enhance the metabolic stability, binding affinity, and bioavailability of a molecule. thieme-connect.com In the context of the quinazoline scaffold, the incorporation of fluorine can lead to compounds with improved pharmacological profiles. Fluoroquinazolines are being actively investigated for various therapeutic applications, with research highlighting their potential as potent and selective inhibitors of key biological targets. researchgate.net

Overview of 6-Fluoroquinazolin-2-amine's Research Trajectory

This compound has emerged as a key intermediate and building block in the synthesis of more complex quinazoline derivatives for medicinal chemistry research. Its research trajectory is closely linked to the broader exploration of fluoroquinazolines in drug discovery. The presence of the fluorine atom at the 6-position and the amine group at the 2-position provides versatile handles for chemical modification, allowing for the generation of diverse libraries of compounds for biological screening.

Structure

3D Structure

Eigenschaften

IUPAC Name |

6-fluoroquinazolin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FN3/c9-6-1-2-7-5(3-6)4-11-8(10)12-7/h1-4H,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYWBVSDGGRQXNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=NC=C2C=C1F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80733743 | |

| Record name | 6-Fluoroquinazolin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80733743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20028-72-2 | |

| Record name | 6-Fluoro-2-quinazolinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20028-72-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Fluoroquinazolin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80733743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Synthesis of 6 Fluoroquinazolin 2 Amine and Its Analogues

Established Synthetic Pathways for Amino-Quinazolines

The synthesis of the amino-quinazoline core is well-documented, with numerous strategies developed over the decades. These methods typically begin with readily available ortho-substituted benzene (B151609) derivatives. scielo.br Classical approaches often involve the cyclization of anthranilic acid derivatives or 2-aminobenzonitriles. scielo.br For instance, the reaction of 2-aminobenzonitriles with cyanamide (B42294) derivatives provides a direct route to 2-aminoquinazolines. scielo.brnih.gov

Modern synthetic chemistry has introduced a variety of metal-catalyzed reactions that offer high efficiency and broad substrate scope. mdpi.com Catalytic systems involving palladium, copper, ruthenium, and nickel have been successfully employed for the construction of the quinazoline (B50416) ring. mdpi.comnih.govfrontiersin.org These methods include C-H activation/annulation, oxidative functionalization, and various coupling reactions, starting from precursors like amidines, aromatic amines, or nitrile compounds. mdpi.com For example, copper-catalyzed oxidative annulation provides an efficient pathway for preparing 2-aminoquinazolines from 2-aminobenzophenones and cyanamide derivatives. scielo.brnih.gov Another notable method is the acid-mediated [4+2] annulation reaction between 2-aminoaryl ketones and N-benzyl cyanamides to yield 2-aminoquinazoline (B112073) derivatives. mdpi.com

| Starting Material | General Reaction Type | Key Reagents/Catalysts | Reference |

| 2-Aminobenzonitriles | Cyclization / Annulation | Cyanamides, Guanidine (B92328), Grignard reagents, Copper, Acid mediators | scielo.brmdpi.com |

| 2-Aminoaryl ketones | Annulation / Cyclization | N-Benzyl cyanamides, Aldehydes, Ammonium acetate, HCl, Copper | mdpi.comnih.gov |

| Anthranilic Acid Derivatives | Cyclization / Condensation | Formamide (B127407), Amides, Chloro-containing reagents (e.g., POCl₃) | scielo.br |

| 2-Aminobenzylamines | Oxidative Cyclization | Aldehydes, Alcohols, Copper, Oxygen (air) | mdpi.comorganic-chemistry.org |

Targeted Synthesis Strategies for 6-Fluoroquinazoline (B579947) Derivatives

The synthesis of specifically fluorinated quinazolines, such as 6-fluoroquinazolin-2-amine, requires tailored strategies that incorporate the fluorine atom at the desired position, either from the start or through later functionalization.

Utilization of Fluorinated Benzonitrile Precursors

A direct and effective strategy for synthesizing 6-fluoroquinazolines involves the use of appropriately fluorinated starting materials. Fluorinated benzonitriles are particularly valuable precursors due to the reactivity of the nitrile group. ossila.com The ortho-positioning of an amine and a nitrile group in compounds like 2-amino-5-fluorobenzonitrile (B1271947) makes them ideal for building the heterocyclic quinazoline ring. ossila.com

The reaction of 2-amino-5-fluorobenzonitrile with cyclic ketones under basic conditions is a known method for producing quinazoline derivatives. ossila.com A highly efficient route involves the reaction of 2,6-difluorobenzonitrile (B137791) with guanidine carbonate, which results in the formation of 2,4-diamino-5-fluoroquinazoline (B46956) in excellent yield. researchgate.net This highlights how fluorinated benzonitriles can serve as versatile building blocks.

| Precursor | Chemical Name | CAS Number | Key Application |

| C₇H₅FN₂ | 2-Amino-5-fluorobenzonitrile | 61272-77-3 | Precursor for cyclization reactions to form the 6-fluoroquinazoline core. ossila.com |

| C₇H₅FN₂ | 2,6-Difluorobenzonitrile | 1897-52-5 | Reacts with guanidine to form 2,4-diamino-5-fluoroquinazoline. researchgate.net |

| C₇H₆FNO₂ | 2-Amino-5-fluorobenzoic acid | 369-26-6 | Used in cyclization reactions with formamide to produce 6-fluoro-4-quinazolinol. nih.gov |

| C₇H₆FNO | 2-Amino-5-fluorobenzamide | Not specified | Cyclization with trimethoxymethane (B44869) to yield 6-fluoroquinazolin-4(3H)-one. |

Cyclization Reactions and Ring Closure Protocols

The formation of the quinazoline ring is the cornerstone of the synthesis. For 6-fluoro derivatives, cyclization often begins with a fluorinated anthranilic acid or its derivatives. A common method is the cyclization of 2-amino-5-fluorobenzoic acid with formamide to produce 6-fluoro-4-quinazolinol, an important intermediate. nih.gov Similarly, 7-fluoroquinazoline-2,4-diol can be synthesized from 2-amino-4-fluoro benzoic acid and urea, which then undergoes further reactions. scispace.com

Cascade reactions provide an efficient means to construct complex molecules in a single pot. An example is the tandem condensation of a cyanoimidate with an amine, followed by a reductive cyclization using an iron-HCl system, to produce N⁴-substituted 2,4-diaminoquinazolines. acs.org Metal-free oxidative annulation represents another powerful strategy, where 2-aminobenzophenones react with cyanamide derivatives to form 2-aminoquinazolines. nih.gov The mechanism often involves the protonation of the cyano group, increasing its electrophilicity for an amine attack, followed by intramolecular cyclization and dehydration. nih.gov

| Substrate(s) | Reagents/Conditions | Product Type | Yield | Reference |

| 2-Amino-5-fluorobenzoic acid | Formamide | 6-Fluoro-4-quinazolinol | Not specified | nih.gov |

| 2-Amino-4-fluoro benzoic acid | Urea, then POCl₃, then amine | 2-Chloro-N,N-diethyl-7-fluoroquinazolin-4-amine | 51% (total) | scispace.com |

| 2-Aminoaryl ketones, N-benzyl cyanamides | HCl, HFIP (solvent) | 2-Aminoquinazolines | High yields | scielo.brmdpi.com |

| 2-Aminobenzophenones, Cyanamide derivatives | PTSA or base, DMF | 2-Aminoquinazolines | Moderate to good | nih.gov |

| Methyl N-cyano-2-nitrobenzimidates | Amine, then Fe/HCl | N⁴-substituted 2,4-diaminoquinazolines | Not specified | acs.org |

Functionalization and Derivatization Approaches at Key Positions

Post-synthesis modification of the 6-fluoroquinazoline scaffold is a versatile approach to generate a diverse library of analogues. A widely used strategy involves the synthesis of an intermediate like 6-fluoroquinazolin-4(3H)-one, which is then chlorinated at the 4-position using reagents such as phosphorus oxychloride (POCl₃). The resulting 4-chloro-6-fluoroquinazoline (B97039) is a key intermediate, highly susceptible to nucleophilic aromatic substitution (SₙAr). scielo.br

This reactivity allows for the introduction of various amines at the C4 position. scielo.br Similarly, chlorination at the C2 position, followed by nucleophilic substitution, can be used to introduce the desired 2-amino group. For example, 7-fluoroquinazoline-2,4-diol can be chlorinated with POCl₃ to form a dichloro intermediate, which is then selectively substituted with an amine. scispace.com This stepwise functionalization provides precise control over the final structure of the molecule.

| Starting Scaffold | Reaction Type | Reagents | Position(s) Functionalized | Resulting Moiety | Reference |

| 6-Fluoroquinazolin-4(3H)-one | Chlorination | POCl₃ / PCl₅ | C4 | 4-Chloro | |

| 4-Chloro-6-fluoroquinazoline | Nucleophilic Substitution | Primary amines (e.g., benzylamine) | C4 | 4-Amino | |

| 7-Fluoroquinazoline-2,4-diol | Chlorination | POCl₃ | C2, C4 | 2,4-Dichloro | scispace.com |

| 2,4-Dichloro-7-fluoroquinazoline | Nucleophilic Substitution | Diethylamine | C4 | 4-(Diethylamino) | scispace.com |

| 6-Fluoro-4-quinazolinol | Thionation, then Alkylation | P₄S₁₀, then Alkyl halide | C4 | 4-Alkylthio | nih.gov |

Green Chemistry Principles in this compound Synthesis

Modern synthetic chemistry increasingly emphasizes the development of environmentally benign processes. Several "green" approaches have been applied to the synthesis of quinazolines, which are applicable to their fluorinated analogues. These methods aim to reduce waste, avoid hazardous reagents, and improve energy efficiency.

Key green strategies include:

Metal-Free Synthesis: Avoiding heavy metal catalysts is a primary goal. Metal-free oxidative annulation and base-promoted SₙAr reactions followed by cyclization are examples of such approaches. nih.govnih.gov

Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and improve yields, offering a more energy-efficient alternative to conventional heating. nih.gov Catalyst- and solvent-free synthesis of quinazolines under microwave conditions has been reported. nih.gov

Use of Green Oxidants and Solvents: Employing air or molecular oxygen as a clean oxidant and water as a solvent are hallmarks of green chemistry. organic-chemistry.orgrsc.org Photoinduced, multi-component reactions in water under visible light have been developed for related heterocyclic systems. rsc.org

Catalyst Recyclability: The use of magnetically isolable and recyclable catalysts, such as CuFe₂O₄ nanoparticles, allows for easy separation and reuse of the catalyst, minimizing waste and cost. nih.gov

These principles guide the development of more sustainable and economical routes for the large-scale production of this compound and its derivatives.

Biological Activity and Pharmacological Profile of 6 Fluoroquinazolin 2 Amine Derivatives

Anticancer Efficacy

Derivatives of 6-fluoroquinazolin-2-amine have demonstrated considerable efficacy as anticancer agents. Their primary mechanism of action often involves the inhibition of various protein kinases that are crucial for cancer cell proliferation, survival, and metastasis. Research has shown that these compounds can induce apoptosis (programmed cell death) and inhibit the growth of various cancer cell lines, including those of non-small cell lung cancer (NSCLC), breast cancer, and colon cancer. nih.govresearchgate.net The anticancer effects are largely attributed to their ability to target key enzymes involved in oncogenic signaling pathways.

Inhibition of Kinase Activity

The anticancer properties of this compound derivatives are predominantly linked to their function as kinase inhibitors. scielo.br Kinases are a class of enzymes that play a central role in cell signaling, and their dysregulation is a hallmark of many cancers. By targeting specific kinases, these compounds can disrupt the signaling pathways that drive tumor growth.

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, when overexpressed or mutated, can lead to uncontrolled cell growth and is a key target in cancer therapy. nih.govtandfonline.com Numerous 6-fluoroquinazoline (B579947) derivatives have been developed as potent EGFR inhibitors. scielo.br

One study reported a series of new fluoroquinazolinone derivatives, with some compounds showing better anticancer activity against MCF-7 (breast cancer) and MDA-MBA-231 (breast cancer) cell lines than the reference drug gefitinib. nih.gov For example, compound 6 (containing an iminoindolin-2-one substituent) showed an IC₅₀ value of 75.2 nM against EGFR and was particularly active against the MCF-7 cell line with an IC₅₀ of 0.35 µM. nih.gov Another derivative, compound 10e (containing a 4-nitrobenzylideneamino group), was most active against the MDA-MBA-231 cell line with an IC₅₀ of 0.28 µM. nih.gov Molecular docking studies revealed that these compounds bind effectively to the EGFR active site, with interactions such as hydrogen bonding with key amino acid residues like Met769. nih.govjapsonline.com

Another series of quinazolinone-amino acid hybrids also demonstrated significant EGFR inhibitory activity. nih.gov Derivative G showed better antitumor activity against the MCF-7 cell line than the reference drug erlotinib, while derivative E was more active against the MDA-MBA-231 cell line. nih.gov The presence of the fluorine atom at the 6-position is often highlighted as a key feature for enhancing activity against EGFR-mutant NSCLC cells, with some analogues reporting IC₅₀ values as low as 210 nM.

| Compound/Derivative | Target Cell Line(s) | Reported IC₅₀ | Source(s) |

| Compound 6 (fluoroquinazolinone with iminoindolin-2-one) | MCF-7 | 0.35 µM | nih.gov |

| Compound 10e (fluoroquinazolinone with 4-nitrobenzylideneamino) | MDA-MBA-231 | 0.28 µM | nih.gov |

| Compound 10d | MCF-7 / MDA-MBA-231 | 0.89 µM / 0.38 µM | nih.gov |

| Derivative E (quinazolinone-amino acid hybrid) | MDA-MBA-231 | 0.43 µM | nih.gov |

| Derivative G (quinazolinone-amino acid hybrid) | MCF-7 | 0.44 µM | nih.gov |

| Compound 7i (6-arylureido-4-anilinoquinazoline) | A549 / HT-29 / MCF-7 | 2.25 µM / 1.72 µM / 2.81 µM | frontiersin.org |

| Unsubstituted benzothiazol-2-amine derivative | EGFR | 0.096 µM | japsonline.comresearchgate.net |

Human Epidermal Growth Factor Receptor 2 (HER2) is another member of the EGFR family and a critical therapeutic target, particularly in certain types of breast and gastric cancers. rsc.org Several 6-fluoroquinazoline derivatives have been investigated as dual inhibitors of both EGFR and HER2. scielo.brnih.gov

In one study, a novel series of isoquinoline-tethered quinazoline (B50416) derivatives were synthesized to improve selectivity for HER2 over EGFR. rsc.org These compounds showed a 7- to 12-fold enhancement in selectivity compared to the established drug lapatinib (B449) in kinase assays. rsc.org The representative compound 14f from this series not only demonstrated potent inhibition of HER2 phosphorylation at the cellular level but also significantly inhibited colony formation in HER2-dependent SKBR3 breast cancer cells. rsc.org

Another study designed and synthesized eighteen new compounds with a 6-substituted 4-anilinoquinazoline (B1210976) core to selectively inhibit both EGFR and HER2. nih.gov Twelve of these compounds, including 8d , 9c , and 9d , displayed nanomolar IC₅₀ values against either or both kinases and showed promising selective cytotoxic activity against the HER2-overexpressing BT-474 breast cancer cell line. nih.gov A kinase selectivity profile for compound 8d confirmed its high selectivity for EGFR and HER2. nih.gov

| Compound/Derivative | Target Kinase(s) | Target Cell Line | Reported IC₅₀ | Source(s) |

| Compound 8d (6-substituted 4-anilinoquinazoline) | EGFR/HER2 | BT-474 | 2.70 µM | nih.gov |

| Compound 9c (6-substituted 4-anilinoquinazoline) | EGFR/HER2 | BT-474 | 1.82 µM | nih.gov |

| Compound 9d (6-substituted 4-anilinoquinazoline) | EGFR/HER2 | BT-474 | 1.95 µM | nih.gov |

| Compound 14f (isoquinoline-tethered quinazoline) | HER2 | SKBR3 | Potent inhibition observed | rsc.org |

Aurora kinases (A and B) are serine/threonine kinases that are essential for regulating mitosis, and their overexpression is common in many human cancers, making them attractive targets for anticancer drugs. nih.gov Quinazoline-based compounds have been identified as potent inhibitors of Aurora kinases. scielo.brresearchgate.net

Research into quinazoline derivatives as Aurora kinase inhibitors led to the identification of a compound that inhibits both Aurora A and Aurora B in the nanomolar range (IC₅₀ of 77 nM for Aurora A and 145 nM for Aurora B). scielo.br Another study focused on designing novel quinazolin-4-amine (B77745) derivatives to act as selective Aurora A kinase inhibitors. researchgate.net By exploiting structural differences between Aurora A and B, they significantly improved selectivity, with the best compound showing over 757-fold selectivity for Aurora A compared to a lead compound. researchgate.net

A separate study designed and synthesized new quinazoline derivatives with structural modifications to enhance selectivity toward Aurora A. nih.govnih.gov The most potent derivative, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid (compound 6e) , exhibited an IC₅₀ value of 168.78 µM against the MCF-7 cell line and was found to arrest the cell cycle and induce apoptosis. nih.govnih.gov The presence of a fluorine atom on the quinazoline scaffold was noted to contribute to the inhibitory effect. nih.gov

| Compound/Derivative | Target Kinase(s) | Target Cell Line | Reported IC₅₀ | Source(s) |

| Compound 80 (quinazoline derivative) | Aurora A / Aurora B | - | 77 nM / 145 nM | scielo.br |

| Compound 6 (quinazolin-4-amine derivative) | Aurora A | Various tumor cells | Potent inhibition observed | researchgate.net |

| Compound 6e (2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid) | Aurora A | MCF-7 | 168.78 µM | nih.govnih.gov |

Anaplastic Lymphoma Kinase 5 (ALK5), also known as transforming growth factor-beta (TGF-β) receptor I, is a key player in cellular processes like proliferation and differentiation. scielo.brscielo.br Dysregulation of ALK5 signaling is implicated in various cancers. scielo.brnih.gov In 2009, a series of quinazoline derivatives were identified as ALK5 inhibitors from a kinase-focused library screening. scielo.brscielo.br

Further structure-activity relationship (SAR) exploration led to the development of a prototype, compound 82 , which showed a 10-fold increase in potency for ALK5 inhibition and a 27-fold increase in cellular assay potency compared to the initial hit. scielo.brscielo.br X-ray crystallography revealed that this compound binds to the ATP-binding site of ALK5, forming key hydrogen bond interactions. scielo.br The design of these inhibitors often focuses on achieving selectivity over other kinases, such as p38. scielo.br More recent research has focused on developing highly selective ALK4/5 inhibitors, such as TP-008 , for use as chemical probes in cellular systems. biorxiv.org

| Compound/Derivative | Target Kinase | Potency | Source(s) |

| Compound 82 (quinazoline derivative) | ALK5 | 10-fold increase over initial hit | scielo.brscielo.br |

| TP-008 (2-oxo-imidazopyridine) | ALK4 / ALK5 | IC₅₀: 113 nM / 343 nM | biorxiv.org |

| IN-1130 | ALK5 | IC₅₀: 5.3 nM | researchgate.net |

Never in Mitosis A (NIMA)-related kinases (NEKs) are involved in cell cycle regulation. NEK4, specifically, has been identified as a positive regulator of processes that play an important role in lung cancer metastasis. nih.gov There is a recognized need for potent and selective NEK4 inhibitors. nih.gov

A study focused on N-[2-(substituted-phenyl)ethyl]-6-fluoro-4-quinazolinamines as promising lead compounds for the treatment of EGFR-mutant non-small cell lung cancer (NSCLC). nih.gov These analogues were found to be significantly more effective against EGFR-mutant NSCLC cells than a previously studied compound, Spautin-1. nih.gov Their mode of action was identified as potent inhibition of NEK4, with IC₅₀ values around 1 µM and moderate selectivity over other kinases. nih.gov

Cellular Cytotoxicity and Anti-Proliferative Effects in Neoplastic Cell Lines

Derivatives of 6-fluoroquinazoline have demonstrated significant cytotoxic and anti-proliferative effects across a wide range of cancer cell lines. These compounds have been investigated for their potential to inhibit the growth of various human tumors, including breast, lung, colon, and prostate cancers. researchgate.netresearchgate.netnih.gov

Several studies have synthesized and evaluated fluoroquinazolinone derivatives, revealing potent anticancer activity. researchgate.net For instance, certain derivatives displayed broad-spectrum anticancer activity against human breast cancer cell lines MCF-7 and MDA-MBA-231, with some compounds showing greater potency than the reference drug gefitinib. nih.gov One such derivative, compound 6 (an iminoindolin-2-one substituted fluoroquinazolinone), exhibited an IC₅₀ value of 0.35 µM against the MCF-7 cell line. researchgate.netnih.gov Another derivative, 10e (a 4-nitrobenzylideneamino substituted fluoroquinazolinone), was highly active against the MDA-MBA-231 cell line with an IC₅₀ of 0.28 µM. nih.gov Similarly, quinazolinone-amino acid hybrids have been developed, with derivative G showing an IC₅₀ of 0.44 µM against MCF-7 cells and derivative E having an IC₅₀ of 0.43 µM against MDA-MBA-231 cells. nih.govresearchgate.net

Further research has highlighted the efficacy of these compounds against other cancer types. A derivative known as LJJ-10 (6-fluoro-4-(3-methoxyanilino)quinazoline) not only showed anticancer activity but also inhibited the migration and invasion of U-2 OS osteosarcoma cells by suppressing matrix metalloproteinases MMP-2 and MMP-9. Other studies on 4-anilinoquinazoline analogues demonstrated potent anti-proliferative effects against various cell lines, including NCI-H1563 and H1975 lung cancer cells. mdpi.com The anti-proliferative activity of 2-substituted-4-amino-6-halogenquinolines was evaluated against several human cancer cell lines, with compound 8e being a particularly promising lead, showing IC₅₀ values as low as 0.03 μM against the H-460 non-small-cell lung cancer cell line. nih.gov Additionally, isoxazole (B147169) derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine were effective against the Colo205 colon cancer cell line, with IC₅₀ values ranging from 5.04 to 13 μM. rsc.org

| Compound/Derivative Series | Cancer Cell Line | Activity (IC₅₀) | Reference |

|---|---|---|---|

| Fluoroquinazolinone (Compound 6 ) | MCF-7 (Breast) | 0.35 µM | researchgate.netnih.gov |

| Fluoroquinazolinone (Compound 10e ) | MDA-MBA-231 (Breast) | 0.28 µM | nih.gov |

| Quinazolinone-Amino Acid Hybrid (G ) | MCF-7 (Breast) | 0.44 µM | nih.gov |

| Quinazolinone-Amino Acid Hybrid (E ) | MDA-MBA-231 (Breast) | 0.43 µM | nih.gov |

| 2-Substituted-4-amino-6-halogenquinoline (8e ) | H-460 (Lung) | 0.03 µM | nih.gov |

| 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid (6e ) | MCF-7 (Breast) | 168.78 µM | nih.gov |

| Isoxazole derivative (20c ) | Colo205 (Colon) | 5.04–13 µM | rsc.org |

Cell Cycle Perturbation and Apoptosis Induction Studies

A key mechanism behind the anti-proliferative effects of 6-fluoroquinazoline derivatives is their ability to interfere with the cell cycle and induce programmed cell death (apoptosis). nih.govnih.govmdpi.com

Studies have shown that these compounds can arrest the cell cycle at various phases, thereby preventing cancer cell division. For example, the derivative 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid (6e) was found to arrest the cell cycle of MCF-7 breast cancer cells in the G1 phase. nih.govnih.gov This was demonstrated by an increase in the cell population in the G1 phase from 51.45% in control cells to 60.68% in treated cells. nih.gov Other derivatives have been shown to induce cell cycle arrest at the G2/M phase. mdpi.comrsc.org An isoxazole derivative, 20c , induced G2/M arrest in Colo205 colon cancer cells. rsc.org Similarly, a dual EGFR and c-Met inhibitor based on the quinazoline scaffold, derivative 6 , was also found to cause G2/M arrest. mdpi.com

In addition to halting cell cycle progression, these compounds are potent inducers of apoptosis. The derivative 6e was shown to induce cellular apoptosis in MCF-7 cells. nih.govnih.gov The mechanism of apoptosis often involves the modulation of key regulatory proteins. In studies with an isoxazole derivative (20c ), apoptosis was triggered by altering the balance of mitochondrial proteins Bcl-2 and Bax, which in turn accelerated the expression of caspases. rsc.org Other quinazolinone derivatives were found to induce apoptosis in MCF-7 cells by upregulating the expression of caspase-3, caspase-9, and p53, while downregulating the anti-apoptotic protein Bcl-2. mdpi.comnih.gov The derivative LJJ-10 also demonstrated an ability to increase late apoptosis in MCF-7 cells.

| Compound/Derivative | Cell Line | Effect | Mechanism/Observation | Reference |

|---|---|---|---|---|

| 6e (2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid) | MCF-7 | G1 Phase Arrest & Apoptosis Induction | Increased cell population in G1 phase; induced 2.16% apoptosis. | nih.govnih.gov |

| 20c (Isoxazole derivative) | Colo205 | G2/M Phase Arrest & Apoptosis Induction | Altered Bcl-2/Bax balance; increased caspase expression. | rsc.org |

| Derivative 6 (EGFR/c-Met inhibitor) | Various | G2/M Phase Arrest & Apoptosis Induction | Demonstrated in xenograft models. | mdpi.com |

| LJJ-10 (6-fluoro-4-(3-methoxyanilino)quinazoline) | MCF-7 | Apoptosis Induction | Increased late apoptosis from 0.68% to 0.81%. | |

| Quinazolinone derivatives | MCF-7 | Apoptosis Induction | Upregulation of caspase-3, caspase-9, p53; downregulation of Bcl-2. | mdpi.comnih.gov |

Tubulin Polymerization Inhibition

Another important anticancer mechanism for quinazoline-based compounds is the inhibition of tubulin polymerization. researchgate.net Tubulin is a crucial protein that assembles into microtubules, which are essential components of the cellular cytoskeleton and the mitotic spindle required for cell division. By inhibiting tubulin polymerization, these compounds can disrupt microtubule dynamics, leading to mitotic arrest and ultimately apoptosis in rapidly dividing cancer cells. researchgate.net

Several studies have identified fluoroquinazolinone derivatives as potent inhibitors of tubulin polymerization. researchgate.netnih.govresearchgate.net The inhibitory activity of highly active anticancer derivatives has been confirmed through specific tubulin inhibition assays, with some compounds showing remarkable results. researchgate.netnih.gov This mechanism is a key target in cancer therapy, and the structural similarity of many synthesized 6-fluoroquinazoline derivatives to known tubulin inhibitors supports this mode of action. researchgate.net Research into ciprofloxacin-chalcone hybrids, which share structural similarities with quinazolines, also identified disruption of tubulin polymerization as a primary mechanism for their anticancer effects, leading to G2/M cell cycle arrest and apoptosis. mdpi.com This dual activity, often combining tubulin inhibition with the inhibition of receptor tyrosine kinases like EGFR, makes these compounds particularly promising multifunctional anticancer agents. researchgate.net

Antimicrobial Activity

In addition to their anticancer properties, derivatives of 6-fluoroquinazoline-2-amine have been extensively studied for their broad-spectrum antimicrobial activity. researchgate.net They have shown efficacy against a variety of fungal, bacterial, and viral pathogens.

Antifungal Spectrum of Activity

A range of 6-fluoroquinazoline derivatives have exhibited significant antifungal properties against various pathogenic fungi, including those affecting plants and humans. researchgate.netnih.gov

Research has shown that 4-alkylthio-6-fluoroquinazoline derivatives possess broad-spectrum antifungal activity. researchgate.net Compounds such as 3a, 3g, and 3h were effective against plant pathogenic fungi like Alternaria alternata, Alternaria solani, Fusarium oxysporum, and Botrytis cinerea, with EC₅₀ values ranging from 8.3 to 64.2 µg/mL. nih.gov The mechanism of action for compound 3g against F. oxysporum was found to involve an increase in the permeability of the cell membrane. nih.gov

Other structural modifications have also yielded potent antifungal agents. A series of 1,3,4-oxadiazole (B1194373) derivatives containing a 6-fluoroquinazoline moiety demonstrated excellent inhibitory effects against Rhizoctonia solani. researchgate.net Notably, compound 4y , which has a 2-chloro-6-fluorophenyl substituent, displayed a potent EC₅₀ value of 0.42 µg/mL against R. solani, making it nearly three times more effective than the commercial fungicide Chlorothalonil. researchgate.net Furthermore, different quinazoline derivatives, such as furo[2,3-f]quinazolin-5-ols, completely inhibited the growth of human pathogens like Candida and Aspergillus species at a minimum inhibitory concentration (MIC) of 12.5 µg/mL. nih.gov

| Derivative Series | Fungal Species | Activity | Reference |

|---|---|---|---|

| 4-Alkylthio-6-fluoroquinazolines (3a, 3g, 3h ) | Fusarium oxysporum, Alternaria solani etc. | EC₅₀: 8.3-64.2 µg/mL | researchgate.netnih.gov |

| 1,3,4-Oxadiazole derivative (4y ) | Rhizoctonia solani | EC₅₀: 0.42 µg/mL | researchgate.net |

| Furo[2,3-f]quinazolin-5-ols | Candida sp., Aspergillus sp. | MIC: 12.5 µg/mL | nih.gov |

| 1,2,4-Triazole (B32235) Mannich bases | Gibberella zeae | Good activity at 50 µg/mL | acs.org |

Antibacterial Efficacy

Derivatives based on the 6-fluoroquinazoline scaffold have also shown promise as antibacterial agents, particularly against plant-pathogenic and Gram-positive bacteria. researchgate.netacs.org

A study on 1,2,4-triazole Mannich base derivatives incorporating a 6-fluoroquinazolinylpiperidinyl moiety revealed excellent antibacterial efficacy against Xanthomonas oryzae pv. oryzae (Xoo), a bacterium that causes rice bacterial blight. acs.org Compound 4f from this series had an EC₅₀ value of 18.8 µg/mL, which was significantly more potent than the commercial bactericide bismerthiazol (B1226852) (EC₅₀ = 92.4 µg/mL). acs.org In vivo assays confirmed the excellent protective and curative activities of compound 4f against this pathogen. acs.org

Other quinazoline derivatives containing a 1,3,4-oxadiazole moiety were active against plant bacteria such as Xanthomonas axonopodis pv. citri (Xac) and Ralstonia solanacearum (Rs). researchgate.net The EC₅₀ values for the most active compounds against Xac ranged from 14.42 to 38.91 µg/mL. researchgate.net Additionally, quinazolin-2,4-dione derivatives have been evaluated against Gram-positive bacteria, with compounds 2b and 2c showing promising activity against Staphylococcus aureus and Staphylococcus haemolyticus, with MIC values between 10 and 11 mg/mL. mdpi.com Structurally related quinoline (B57606) derivatives have also demonstrated potency against Gram-positive strains, including multidrug-resistant clinical isolates. nih.gov

| Derivative Series | Bacterial Species | Activity | Reference |

|---|---|---|---|

| 1,2,4-Triazole Mannich base (4f ) | Xanthomonas oryzae pv. oryzae (Xoo) | EC₅₀: 18.8 µg/mL | acs.org |

| 1,3,4-Oxadiazole derivatives | Xanthomonas axonopodis pv. citri (Xac) | EC₅₀: 14.42-38.91 µg/mL | researchgate.net |

| Quinazolin-2,4-dione (2b ) | Staphylococcus haemolyticus | MIC: 10 mg/mL | mdpi.com |

| Quinazolin-2,4-dione (2c ) | Staphylococcus aureus | MIC: 11 mg/mL | mdpi.com |

| Quinoxaline derivative (5p ) | Staphylococcus aureus | MIC: 4 µg/mL | nih.gov |

Antiviral Properties, including SARS-CoV-2 Targets

The antiviral potential of quinazoline derivatives has been explored against a variety of viruses, with recent significant findings related to coronaviruses, including SARS-CoV-2. nih.gov

A study focused on designing novel treatments for fatal coronaviruses synthesized a series of 2-aminoquinazolin-4(3H)-one derivatives. nih.gov Among these, 7-chloro-2-((3,5-dichlorophenyl)amino)quinazolin-4(3H)-one (9g) and 2-((3,5-dichlorophenyl)amino)-5-hydroxyquinazolin-4(3H)-one (11e) exhibited the most potent activities against SARS-CoV-2 (IC₅₀ < 0.25 µM) and MERS-CoV (IC₅₀ < 1.1 µM), with no associated cytotoxicity. nih.gov Other research efforts have focused on creating nucleoside analogues where the traditional sugar moiety is replaced by a quinazoline scaffold to target the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp), a key enzyme for viral replication. nih.govresearchgate.net

The broader quinoline/quinazoline class has shown activity against other viruses as well. Derivatives similar to 6-fluoroquinazoline were identified as effective, dose-dependent inhibitors of Chikungunya virus replication. The related quinoline drugs, chloroquine (B1663885) and hydroxychloroquine, have been investigated for their ability to inhibit SARS-CoV-2 in vitro. crmv-pr.org.brmdpi.com Their proposed mechanisms include influencing the functionality of the viral envelope (E) protein and interfering with the nsp10/nsp14 and nsp10/nsp16 complexes, which are essential for viral RNA proofreading and capping. mdpi.com

| Compound/Derivative | Viral Target | Activity (IC₅₀) | Reference |

|---|---|---|---|

| 9g (7-chloro-2-((3,5-dichlorophenyl)amino)quinazolin-4(3H)-one) | SARS-CoV-2 | < 0.25 µM | nih.gov |

| 11e (2-((3,5-dichlorophenyl)amino)-5-hydroxyquinazolin-4(3H)-one) | SARS-CoV-2 | < 0.25 µM | nih.gov |

| 9g | MERS-CoV | < 1.1 µM | nih.gov |

| 11e | MERS-CoV | < 1.1 µM | nih.gov |

| 6-Fluoroquinazoline-like derivatives | Chikungunya virus | Dose-dependent inhibition | |

| Quinazoline-based nucleoside analogues | SARS-CoV-2 Polymerase (RdRp) | Identified as potential inhibitors | nih.govresearchgate.net |

Antiparasitic Potential

The quinazoline scaffold, particularly with a fluorine substitution at the 6th position, has been a fruitful area of investigation for new antiparasitic agents.

Anti-trypanosome Activity

Human African Trypanosomiasis (HAT), caused by Trypanosoma brucei, remains a significant health concern in sub-Saharan Africa. nih.gov While current treatments exist, issues of toxicity and complex administration protocols highlight the need for new, orally available drugs. nih.gov Research into quinazoline derivatives has shown promise in this area. For instance, certain 2,4-diaminoquinazoline derivatives have been identified as inhibitors of trypanosomal dihydrofolate reductase. researchgate.net Additionally, carbazole (B46965) derivatives have demonstrated efficacy in mouse models of acute HAT. frontiersin.org

Anti-malarial Activity

Malaria, caused by Plasmodium parasites, continues to be a major global health issue, with drug resistance limiting the effectiveness of current therapies like chloroquine. nih.gov Quinoline-based drugs have historically been the cornerstone of antimalarial treatment. nih.gov The development of new quinoline and quinazoline derivatives is a key strategy to combat resistance. nih.gov Studies have shown that some quinazoline derivatives exhibit potent antiplasmodial activity. researchgate.net

Anti-leishmanial Activity

Leishmaniasis is a parasitic disease with a range of clinical manifestations. nih.gov The search for new treatments is driven by the limitations of current drugs, including toxicity and resistance. nih.gov Thiophene derivatives have emerged as a promising class of compounds with antileishmanial activity. nih.govnih.gov Furthermore, 2-aroyl quinazolinone derivatives have shown inhibitory effects against Leishmania infantum. uantwerpen.be

Anti-inflammatory Response Modulation

Inflammation is a key biological response to stimuli like infection or injury. nih.gov While anti-inflammatory drugs are widely used, they can have significant side effects. nih.gov Quinazoline derivatives have been investigated for their potential to modulate inflammatory responses. Studies have shown that certain quinazolinone analogs possess anti-inflammatory and analgesic properties. researchgate.net The anti-inflammatory activity of these compounds is often evaluated using models such as carrageenan-induced paw edema in rats. researchgate.netscielo.org.mx

Cardiovascular System Interactions: Antihypertensive Activity

Hypertension is a major risk factor for cardiovascular diseases, which are a leading cause of death worldwide. researchgate.netntnu.no A variety of drug classes are used to manage hypertension, including diuretics, ACE inhibitors, and calcium channel blockers. msdmanuals.com Research has explored the potential of quinazoline derivatives as antihypertensive agents. For example, a series of 2-piperidino-4-amino-6,7-dimethoxyquinazolines were synthesized and found to have hypotensive effects in rats. nih.gov Some of these compounds demonstrated potency comparable to the established drug prazosin. nih.gov

Central Nervous System (CNS) Activity and Neurodegenerative Disease Research

Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by the progressive loss of neurons. xiahepublishing.com Oxidative stress and neuroinflammation are key pathological mechanisms in these conditions. nih.govmdpi.com The transcription factor Nrf2 is a critical component of the cellular defense against oxidative stress. nih.gov Myocyte enhancer factor-2 (MEF2) is another transcription factor implicated in neuronal survival and has been linked to the pathology of neurodegenerative disorders. xiahepublishing.com Research into compounds that can modulate these pathways is a promising therapeutic strategy. Some imidazoline (B1206853) derivatives have been shown to exhibit both cardiovascular and central nervous system activities. nih.gov

Enzyme Inhibition Beyond Kinases

Xanthine (B1682287) Oxidase

Xanthine oxidase (XO) is an enzyme that plays a crucial role in purine (B94841) metabolism, catalyzing the oxidation of hypoxanthine (B114508) and xanthine to uric acid. nih.govmdpi.com Overproduction of uric acid can lead to hyperuricemia and gout. mdpi.comresearchgate.net Therefore, XO inhibitors are a key therapeutic strategy for these conditions. mdpi.com Allopurinol is a well-known XO inhibitor used in clinical practice. nih.gov Research has identified other compounds, such as certain hydroxycinnamic acids, that also exhibit XO inhibitory activity. herbmedpharmacol.com

Cytochrome bd Oxidase

Cytochrome bd oxidase is a terminal oxidase in the respiratory chain of many prokaryotes, including Mycobacterium tuberculosis, the causative agent of tuberculosis. chemrxiv.orgd-nb.info This enzyme is crucial for the pathogen's survival, particularly under hypoxic conditions, making it an attractive target for new anti-tuberculosis drugs. chemrxiv.orgmdpi.com Inhibition of cytochrome bd oxidase can disrupt energy production and lead to a bactericidal effect. chemrxiv.org Researchers have identified 2-aryl-quinolone derivatives as inhibitors of this enzyme. nih.govnih.gov

Modulation of Transporter Proteins

Equilibrative Nucleoside Transporters

Equilibrative nucleoside transporters (ENTs) are transmembrane proteins that facilitate the transport of nucleosides across cell membranes. nih.govfrontiersin.org These transporters are vital for nucleotide synthesis and for modulating the concentration of signaling molecules like adenosine. polyu.edu.hk There are four subtypes of ENTs in humans (ENT1-4). polyu.edu.hk The function of these transporters can be influenced by various factors, including calcium-dependent calmodulin binding. nih.gov Given their role in cellular processes, ENTs are a target for drug development. frontiersin.org

Linker Region and Peripheral Substituent Impact on Pharmacological Profile

The linker region, which connects the this compound core to peripheral substituents, and the nature of these substituents themselves, play a profound role in shaping the pharmacological profile of the resulting molecules. The length and flexibility of the linker are critical parameters. For instance, in a series of dual EGFR/VEGFR2 inhibitors, a longer carbon chain linker between the quinazoline core and a triazole moiety was favorable for inhibitory activity. nih.gov Similarly, for certain EGFR inhibitors, a flexible four-carbon linker was found to increase antiproliferative and inhibitory activities. nih.gov

However, simply extending the linker is not always beneficial. In a study of mGlu5 antagonists, extending the linker between the 4-amine substituent and an aryl ring with benzyl (B1604629) or phenethyl groups resulted in a loss of activity, with only the unsubstituted phenethylamine (B48288) analog showing weak activity. nih.gov This suggests an optimal linker length and conformation for specific receptor interactions.

The nature of the peripheral substituents is equally important. In the same mGlu5 antagonist study, substitution at the 3-position of the aniline (B41778) ring generally improved potency compared to the unsubstituted aniline. nih.gov The type of substituent mattered greatly, with a 3-fluoroaniline (B1664137) showing improved potency, while a 3-methoxyaniline was only weakly active. nih.gov Furthermore, replacing the secondary amine linker with an ether, N-methyl, or thiol analog led to a significant decrease or complete loss of activity, emphasizing the importance of the hydrogen-bonding capability of the secondary amine in this series. nih.gov

Halogen Bonding and its Contribution to Receptor Interactions

Halogen bonding, a noncovalent interaction between a halogen atom and a Lewis base, is increasingly recognized for its significant contribution to ligand-receptor interactions. mdpi.commdpi.com The fluorine atom in this compound derivatives can participate in such interactions. u-strasbg.fr A halogen bond is formed due to the presence of a region of positive electrostatic potential, known as a σ-hole, on the halogen atom opposite to the covalent bond. u-strasbg.fr

The strength of the halogen bond can be modulated by the nature of the halogen, with heavier halogens generally forming stronger bonds. u-strasbg.fr This principle has been exploited in drug design. For example, in a series of spautin-1 analogues, a halogen at the 4'-position of a phenyl group capable of inducing a halogen bond was found to be beneficial for activity. mdpi.com

The interaction is not limited to fluorine. In a study of purine-scaffold compounds, the interaction of halogenated ligands with the kinase showed increasing binding energy for ligands with heavier halogen substituents, supporting the role of halogen bonding. nih.gov Crystallographic studies have provided evidence of halogen bonds in protein-ligand complexes, where the halogen atom interacts with backbone carbonyl oxygens or other Lewis basic sites on the protein. mdpi.comnih.gov

Bioisosteric Strategies in this compound Analogue Design

Bioisosterism, the strategy of replacing a functional group with another that has similar physical or chemical properties, is a powerful tool in medicinal chemistry for optimizing lead compounds. researchgate.netslideshare.netrjpdft.comdrugdesign.org In the design of this compound analogues, bioisosteric replacements are frequently employed to improve potency, selectivity, and pharmacokinetic properties. nih.gov

A common bioisosteric replacement is the substitution of a hydrogen atom with a fluorine atom. nih.gov This seemingly simple change can significantly impact a molecule's biological activity by altering its electronic properties, metabolic stability, and binding interactions. researchgate.net For example, the introduction of a fluorine atom can create favorable interactions, such as hydrogen bonds or halogen bonds, with the target receptor. nih.gov

Bioisosterism extends beyond single-atom replacements. Whole functional groups or ring systems can be replaced. For example, in the development of anticancer agents, various heterocyclic moieties have been attached to the quinazoline core to enhance activity. nih.gov However, such replacements must be carefully considered, as not all are productive. For instance, replacing the quinazoline core with a quinoline was found to be detrimental to the activity of certain mGlu5 antagonists. nih.gov The successful application of bioisosterism requires a deep understanding of the SAR of the specific compound series and the role of different functional groups in receptor binding. researchgate.net

Chemical Reactivity and Biological Activity

Role as a Chemical Intermediate

6-Fluoroquinazolin-2-amine is a versatile intermediate in organic synthesis. The primary amine group at the 2-position is a nucleophilic site that can readily undergo various chemical transformations, including:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation: Reaction with alkyl halides to introduce alkyl substituents.

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

Buchwald-Hartwig and Ullmann Couplings: To form C-N bonds with aryl or heteroaryl halides.

These reactions allow for the elaboration of the this compound core into a wide range of more complex molecules with potential biological activity.

Documented Biological Activities

While this compound itself is primarily a synthetic intermediate, its structural motif is found in compounds that exhibit significant biological activities. The quinazoline (B50416) core is a known pharmacophore, and the introduction of a fluorine atom can enhance these properties. Derivatives of 2-aminoquinazolines have been investigated for various therapeutic applications.

Mechanistic Elucidation of 6 Fluoroquinazolin 2 Amine S Biological Actions

Molecular Target Identification and Validation

The biological activity of 6-fluoroquinazolin-2-amine and its derivatives is rooted in their interaction with specific molecular targets. A primary area of investigation has been their role as kinase inhibitors. ontosight.ai Kinases are crucial enzymes in cellular signaling, and their dysregulation is a hallmark of diseases like cancer. ontosight.ai

Derivatives of the quinazoline (B50416) scaffold have been identified as inhibitors of receptor tyrosine kinases (RTKs), such as the epidermal growth factor receptor (EGFR). researchgate.netscispace.com The fluorine atom at the 6-position is thought to enhance the binding affinity of these compounds to their biological targets due to its electronegativity, without causing significant steric hindrance. For instance, some quinazoline derivatives have shown potent inhibitory activity against Aurora A kinase.

Validation of these molecular targets often involves a combination of techniques. Site-directed mutagenesis, where key amino acid residues in the ATP-binding pocket of a kinase are altered, can help confirm docking predictions. nih.gov Furthermore, screening against a panel of kinases is a common approach to determine the selectivity and validate the primary targets of these compounds.

Research has also explored the interaction of quinazoline derivatives with other receptor types. Certain analogs have been investigated for their ability to bind to dopamine (B1211576) and serotonin (B10506) receptors, suggesting potential applications beyond oncology. The quinazoline core itself provides a versatile scaffold that can form hydrogen bonds and π-π stacking interactions with amino acid residues in the binding sites of target proteins. researchgate.net

Table 1: Investigated Molecular Targets for Quinazoline Derivatives

| Target Class | Specific Target Example | Type of Interaction | Potential Therapeutic Area |

|---|---|---|---|

| Kinases | Epidermal Growth Factor Receptor (EGFR) researchgate.netscispace.com | Inhibition | Cancer |

| Kinases | Aurora A kinase | Inhibition | Cancer |

| G-protein coupled receptors | Dopamine and Serotonin Receptors | Antagonism | Neurological Disorders |

Ligand-Receptor Binding Dynamics and Interaction Analysis

Understanding the binding dynamics between this compound derivatives and their receptors is crucial for rational drug design. Molecular docking studies are frequently employed to predict the binding modes of these ligands within the active site of their target proteins. These computational analyses provide insights into the specific interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. researchgate.net

The quinazoline scaffold itself is adept at forming key interactions. The nitrogen atoms within the ring system can act as hydrogen bond acceptors, while the aromatic rings can participate in π-π stacking with aromatic amino acid residues of the target protein. researchgate.net The specific substitutions on the quinazoline core, such as the fluorine at the 6-position, significantly influence the electronic properties and binding characteristics of the molecule.

Experimental validation of these binding interactions is often achieved through techniques like photoaffinity cross-linking, which can identify direct contact points between a ligand and its receptor. nih.gov X-ray crystallography of ligand-receptor complexes provides high-resolution structural information, revealing the precise orientation of the ligand in the binding pocket and the conformational changes induced in the receptor upon binding. acs.org

For a quantitative understanding of binding, ligand binding assays are essential. nih.govlabome.com These assays can determine the equilibrium dissociation constant (Kd), which is a measure of the affinity of a ligand for its receptor. nih.gov Such studies have been used to characterize the binding of various ligands to their targets, including the investigation of multiple potential binding modes for certain classes of compounds. scielo.br

Cellular Pathway Perturbations Induced by this compound

The interaction of this compound derivatives with their molecular targets leads to the perturbation of various cellular pathways. By inhibiting key kinases like EGFR, these compounds can disrupt downstream signaling cascades that are critical for cell proliferation, survival, and differentiation. researchgate.net The result can be an impairment of cell cycle regulation and disturbances in signal transduction pathways. researchgate.net

Pathway analysis is a powerful tool to map the broader effects of a compound on cellular function. nih.govnih.gov By examining changes in gene and protein expression following treatment with a this compound derivative, researchers can identify the key metabolic and regulatory networks that are affected. nih.gov For example, studies on related compounds have shown modulation of pathways involved in cell proliferation, apoptosis (programmed cell death), and immune responses. nih.gov

In the context of cancer, the inhibition of receptor tyrosine kinases can affect pathways such as the FoxO signaling pathway, which is involved in stress resistance, metabolism, and cell apoptosis. nih.gov Furthermore, the interaction of these compounds with the cellular machinery can lead to the modulation of inflammatory and immune response pathways. nih.gov

Modulation of Cellular Permeability and Membrane Integrity

The ability of a compound to cross the cell membrane is a critical factor in its biological activity, especially if its target is intracellular. The physicochemical properties of this compound and its derivatives, such as lipophilicity and topological polar surface area, are key determinants of their cellular permeability. The presence of hydrophobic groups can improve cellular permeability, allowing the compound to reach its intracellular targets.

Studies on various amine-containing compounds have shown that they can cross lipid bilayer membranes through processes like simple diffusion. nih.gov The rate of this diffusion is influenced by the specific chemical structure of the compound. nih.gov However, the passage of these molecules across native cell membranes, such as synaptosomes, can be a more complex process, potentially involving transporter proteins. nih.gov

The interaction of small molecules with the cell membrane can, in some cases, lead to changes in membrane permeability and integrity. rsc.org High concentrations of certain compounds or prolonged exposure can cause irreversible damage to the cell membrane. rsc.org The interaction of molecules with the membrane can be influenced by their conformational properties, with a biased spatial distribution of polar and nonpolar regions potentially facilitating membrane entry. nih.gov The interaction of nanostructures, such as those formed by certain polymers, with cell membranes has also been studied to understand their potential to form pores and their resulting cytotoxicity. rsc.org

Effects on Macromolecular Synthesis and Integrity (e.g., DNA, RNA, Polysaccharides)

The biological actions of this compound derivatives can extend to the fundamental processes of macromolecular synthesis. By targeting cellular pathways involved in cell cycle progression, these compounds can indirectly affect the synthesis of DNA and RNA. researchgate.net For instance, inhibiting kinases that regulate the cell cycle can lead to cell cycle arrest, thereby halting DNA replication.

Methods have been developed to directly measure the nascent synthesis of macromolecules like DNA, RNA, and proteins in vivo. nih.gov These techniques utilize modified building blocks (e.g., analogs of thymidine, uridine, and methionine) that can be incorporated into newly synthesized macromolecules and subsequently detected. nih.gov Such approaches could be applied to quantitatively assess the impact of this compound on these synthetic processes.

Furthermore, some quinazoline derivatives have been shown to directly target macromolecules other than proteins. For example, a druglike small molecule was found to target r(CCUG) RNA repeats, which are implicated in Myotonic Dystrophy Type 2, facilitating their degradation. nih.gov This highlights the potential for this chemical scaffold to interact with a range of biological macromolecules. The synthesis of polymers and their functionalization with amine groups is also an area of research for creating macromolecules with specific biological activities. nih.govmdpi.com

Computational Approaches and Molecular Modeling of 6 Fluoroquinazolin 2 Amine

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 6-fluoroquinazolin-2-amine and its derivatives, docking studies have been instrumental in understanding their interactions with various biological targets, particularly protein kinases, which are crucial in cancer therapy.

Research has shown that fluoroquinazolines can act as potent anticancer agents by dually inhibiting Epidermal Growth Factor Receptor (EGFR) kinase and tubulin polymerization. Molecular docking simulations of these compounds into the EGFR active site (PDB ID: 1M17) have revealed key binding interactions. For instance, a critical hydrogen bond often forms between the N1 atom of the quinazoline (B50416) nucleus and the hydroxyl group of a methionine residue (Met769) within the protein's binding pocket. This interaction is crucial for the inhibitory activity of many quinazoline-based EGFR inhibitors.

Similarly, docking studies against NF-κB receptors have identified two potential binding sites. The interactions are predominantly hydrogen bonds with specific amino acid residues like Ser240, Lys241, Asn247, Asp271, and Arg305. The fluorine atom at the 6-position of the quinazoline ring can play a significant role by forming hydrogen bonds with residues such as Arg305, thereby influencing the binding affinity.

The binding energies, calculated from these docking studies, provide a quantitative measure of the affinity between the ligand and the protein. For example, derivatives of N,2-diphenylquinazolin-4-amine have been docked into the DNA gyrase active site, with binding energies indicating the potency of these compounds as antimicrobial agents.

| Compound/Derivative | Protein Target | PDB ID | Key Interacting Residues | Binding Energy (kcal/mol) | Reference |

|---|---|---|---|---|---|

| Fluoroquinazolinone derivative | EGFR Kinase | 1M17 | Met769 | Not Specified | |

| Quinazolinone derivatives | NF-κB | Not Specified | Ser240, Lys241, Asn247, Asp271, Arg305 | -5.0 to -6.6 | |

| 4-Anilinoquinazoline (B1210976) derivative (8a) | EGFR | Not Specified | Not Specified | -6.39 | |

| 4-Anilinoquinazoline derivative (8a) | VEGFR-2 | Not Specified | Not Specified | -8.24 | |

| N,2-diphenylquinazolin-4-amine (3c) | DNA Gyrase | 1KZN | Not Specified | -6.13 | |

| Benzoquinazoline derivative (9) | Bacteriophage phiX174 Protein | Not Specified | Not Specified | -7.27 |

In Silico Screening and Virtual Drug Design Methodologies

In silico screening, also known as virtual screening, is a computational approach used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein receptor or enzyme. This methodology is a cornerstone of modern drug design and has been applied to quinazoline-based scaffolds to discover novel therapeutic agents.

The process often begins with a known hit compound or a pharmacophore model derived from active molecules. For instance, a 2-arylpyrimidine identified from a high-throughput screen against Trypanosoma cruzi served as a starting point for a collaborative virtual screening effort. This led to a "scaffold hop" to the 2-arylquinazoline motif, rapidly expanding the structure-activity relationship (SAR) by probing proprietary pharmaceutical libraries. This approach identified numerous active compounds, demonstrating the power of virtual screening to explore vast chemical spaces efficiently.

Virtual drug design methodologies for this compound and its analogs involve several steps:

Target Identification and Preparation: A three-dimensional structure of the biological target is obtained, typically from the Protein Data Bank (PDB).

Library Preparation: Large databases of chemical compounds, such as the Enamine REAL database, are prepared for docking.

Docking and Scoring: The library of compounds is docked into the active site of the target protein, and scoring functions are used to estimate the binding affinity of each compound.

Hit Selection and Refinement: The top-scoring compounds are selected as "hits" for further experimental validation. The SAR from these hits can then guide the design of more potent and selective analogs.

This iterative cycle of design, virtual screening, and experimental testing accelerates the discovery of lead compounds with improved efficacy and pharmacokinetic properties.

Prediction of Pharmacokinetic and Pharmacodynamic Parameters

Computational tools are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. These predictions are crucial in the early stages of drug discovery to filter out compounds that are likely to fail later in development due to poor pharmacokinetic profiles.

Web-based platforms like admetSAR and SwissADME are frequently employed to calculate these properties for novel compounds, including derivatives of this compound. These tools use quantitative structure-activity relationship (QSAR) models built from large datasets of experimentally determined ADMET properties.

Key predicted parameters include:

Human Intestinal Absorption (HIA): Predicts the extent to which a compound will be absorbed from the gut into the bloodstream.

Blood-Brain Barrier (BBB) Penetration: Indicates whether a compound is likely to cross the BBB and enter the central nervous system.

Caco-2 Permeability: An in vitro model for predicting intestinal absorption of drugs.

Metabolism: Predicts susceptibility to metabolism by cytochrome P450 (CYP) enzymes.

Toxicity: Flags potential toxicities such as mutagenicity, carcinogenicity, and hERG inhibition.

For quinoline (B57606) derivatives, studies have used these tools to compare the pharmacokinetic profiles of newly synthesized compounds to established drugs like chloroquine (B1663885). Such analyses help in selecting the most promising candidates for further pharmacological research. The goal is to identify compounds with good oral bioavailability, appropriate distribution, and a low potential for toxicity.

| Compound Class | Predicted Property | Predicted Outcome | Significance | Reference |

|---|---|---|---|---|

| Antibiotics | Human Intestinal Absorption (HIA) | Excellent probability (e.g., 99.03% for C-1) | Good absorption potential | |

| Antibiotics | Blood-Brain Barrier (BBB) | Variable (e.g., BBB+ for C-1, BBB- for C-2) | Important for CNS-targeting drugs | |

| 5,6,7,8-tetrahydroquinoline-3-amine derivatives | Carcinogenicity | Low carcinogenic effect predicted | Favorable safety profile | |

| 4-Hydroxyisoleucine | Caco-2 Permeability | Predicted to be low | May impact oral bioavailability | |

| 4-Hydroxyisoleucine | Drug-likeness (Lipinski's Rule of Five) | Compliant | Suitable for oral drug development |

Advanced Computational Chemistry Techniques (e.g., QM/MM, MD Simulations)

Beyond standard molecular docking, more sophisticated computational methods are employed to gain a deeper understanding of ligand-protein interactions and dynamics.

Molecular Dynamics (MD) simulations provide a dynamic view of the molecular system over time. Starting from a docked pose, an MD simulation can assess the stability of the ligand-protein complex. Studies on quinazoline derivatives bound to EGFR or PARP have used MD simulations to confirm that the key interactions observed in docking, such as hydrogen bonds with residues like Met769 in EGFR, are maintained throughout the simulation, indicating a stable binding mode. These simulations can also reveal the role of water molecules in the active site and provide insights into conformational changes that occur upon ligand binding.

Quantum Mechanics/Molecular Mechanics (QM/MM) is a hybrid method that combines the accuracy of quantum mechanics (QM) for a small, critical region of the system (like the ligand and key active site residues) with the efficiency of molecular mechanics (MM) for the rest of the protein and solvent. This approach is particularly useful for studying enzymatic reaction mechanisms, where bond-making and bond-breaking events occur. While specific QM/MM studies on this compound are not widely reported, the methodology is highly applicable for investigating its potential covalent interactions with protein targets or for refining the energetics of its binding. The choice of QM level, such as the use of hybrid DFT functionals, is critical for accurately describing the electronic effects within the active site.

These advanced techniques provide a more realistic and detailed picture of molecular recognition and catalysis, guiding the rational design of next-generation inhibitors based on this compound.

Artificial Intelligence and Machine Learning in this compound Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by analyzing vast and complex datasets to identify patterns and make predictions. In the context of this compound research, AI and ML can be applied in several key areas:

De Novo Drug Design: ML models, particularly deep learning and generative models, can learn the underlying rules of chemical structure and bioactivity from existing data. These models can then generate novel molecular structures, including new quinazoline derivatives, that are predicted to have high affinity for a specific target and favorable drug-like properties.

Predicting Bioactivity and Properties: AI algorithms can be trained on large datasets of compounds with known activities to build predictive models. These models can screen virtual libraries much faster than traditional methods to predict a compound's biological function based solely on its 2D structure. This includes predicting ADMET properties, identifying potential off-target effects, and prioritizing compounds for synthesis and testing.

Reaction Prediction and Synthesis Design: ML is increasingly used to predict the outcomes of chemical reactions and to design efficient synthetic routes. For a molecule like this compound, which serves as a key intermediate, AI could suggest optimal reaction conditions or even entirely new pathways to synthesize complex derivatives, accelerating the synthesis of new drug candidates.

The integration of AI and ML with computational chemistry and experimental data creates a powerful feedback loop, enabling a more rapid and intelligent approach to drug discovery, from initial hit identification to lead optimization.

Preclinical Research and Development of 6 Fluoroquinazolin 2 Amine Based Candidates

In Vitro Pharmacological Evaluation in Cellular Models

The initial stages of preclinical assessment for 6-fluoroquinazolin-2-amine-based candidates heavily rely on in vitro cellular models to determine their biological activity and therapeutic potential.

Derivatives of the quinazoline (B50416) scaffold have been evaluated for their antimicrobial properties against a variety of bacterial and fungal pathogens. For instance, certain benzothiazole-substituted quinazolinone derivatives have demonstrated notable antimicrobial activity. These screening assays are crucial for identifying candidates with potential applications in treating infectious diseases.

The activity of these compounds is typically assessed using methods like the agar (B569324) disc diffusion technique, where the zone of inhibition is measured to quantify efficacy against specific strains. Evaluations have been performed against both Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria like Escherichia coli and Klebsiella pneumonia. Furthermore, antifungal activity has been tested against species including Aspergillus flavus and Aspergillus niger. In some studies, quinazoline derivatives have been identified as NorA efflux pump inhibitors, which can enhance the efficacy of existing antibiotics against resistant S. aureus strains.

| Pathogen Type | Organism | Observed Activity of Quinazoline Derivatives |

|---|---|---|

| Gram-Positive Bacteria | Staphylococcus aureus | Appreciable antimicrobial activity, Efflux pump inhibition |

| Gram-Positive Bacteria | Bacillus subtilis | Appreciable antimicrobial activity |

| Gram-Negative Bacteria | Klebsiella pneumonia | Appreciable antimicrobial activity |

| Gram-Negative Bacteria | Escherichia coli | Appreciable antimicrobial activity |

| Fungus | Aspergillus flavus | Appreciable antimicrobial activity |

| Fungus | Aspergillus niger | Appreciable antimicrobial activity |

In oncology research, large panels of human cancer cell lines are utilized to assess the efficacy and selectivity of novel drug candidates. Quinazoline derivatives, particularly those designed as kinase inhibitors, are frequently screened against these panels to identify specific cancer types that are sensitive to their cytotoxic effects.

For example, a derivative, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, was evaluated for its anticancer properties and showed potent activity against the MCF-7 human breast cancer cell line. Such screenings provide crucial data on the compound's potency, typically expressed as an IC50 value (the concentration required to inhibit 50% of cell growth). These panels often include cell lines from a wide range of tissues, such as the lung, breast, large intestine, and liver, allowing for a broad assessment of a candidate's therapeutic potential.

| Compound Class | Cell Line | Cancer Type | Reported Finding |

|---|---|---|---|

| Fluoroquinazoline derivative | MCF-7 | Breast Cancer | Compound arrested cell cycle and induced apoptosis. |

| Quinazolinone derivative | HT-29 | Colon Carcinoma | Cytotoxic activity observed. |

| Quinazoline derivative | NCI-H630 | Colon Cancer | A quinazoline-based DHFRI inhibited cell growth by 50-60%. |

| Quinazoline derivative | L1210 | Murine Leukemia | Significant cytotoxicity observed for a quinazoline-4-one derivative. |

| Quinazoline derivative | MX-1 | Breast Cancer | Potent cytotoxic activity observed for a quinazoline derivative. |

In Vivo Efficacy Studies in Relevant Animal Models

Following promising in vitro results, candidates progress to in vivo studies to evaluate their efficacy in a living organism. These studies are essential to understand how the compound behaves in a complex biological system. For quinazoline-based compounds with antimicrobial properties, mouse infection models are commonly employed.

For instance, the in vivo synergism of quinazoline-based NorA efflux pump inhibitors with the antibiotic ciprofloxacin (B1669076) has been demonstrated in a mouse infection model using resistant S. aureus. In such studies, female BALB/c mice are typically used to assess whether the combination therapy can effectively reduce the bacterial load and improve survival outcomes compared to either agent alone. These models are critical for validating the therapeutic concept before consideration for human trials.

Selectivity Profiling and Off-Target Activity Characterization

A crucial aspect of preclinical development is characterizing a drug candidate's selectivity. For candidates designed as inhibitors of specific enzymes, such as protein kinases, it is vital to determine their activity against a panel of related and unrelated kinases to identify potential off-target effects.

One study conducted a kinase panel assay for an 8-fluoroquinazoline (B71482) derivative to evaluate its selectivity profile against 14 different kinases. This type of profiling helps to build a comprehensive understanding of the compound's mechanism of action and can predict potential side effects. High selectivity for the intended target over other proteins is a desirable characteristic for a drug candidate, as it often correlates with a better safety profile.

Formulation Strategies for Enhanced Delivery

Many quinazoline derivatives, particularly those developed as kinase inhibitors, exhibit poor water solubility, which can limit their bioavailability and therapeutic efficacy. Consequently, formulation strategies are a key component of their preclinical development.

One approach involves structural modification of the quinazoline scaffold itself. Research has shown that incorporating heterocyclic rings or other long-chain substituents at the 6- and 7-positions can enhance aqueous solubility. For example, replacing a hydroxyl group with an amino group on the quinazoline core has been shown to promote solubility.

Intellectual Property and Patent Landscape Surrounding 6 Fluoroquinazolin 2 Amine Derivatives

Analysis of Key Patents Claiming Fluoroquinazoline Structures

A review of the patent literature reveals that numerous pharmaceutical companies and research institutions hold patents on fluoroquinazoline derivatives. These patents often feature a core quinazoline (B50416) structure, with the fluorine atom at various positions, including the 6-position, to modulate the compound's pharmacological properties. The claims in these patents are frequently broad, aiming to cover a wide range of structural variations to protect a market position.

Key patents in the broader quinazoline space have historically been associated with the development of Epidermal Growth Factor Receptor (EGFR) inhibitors. nih.gov However, the structural diversity of patented quinazoline compounds has expanded significantly, targeting a wide array of other protein kinases. nih.govsemanticscholar.org

For instance, patents have been granted for 2-aminoquinazoline (B112073) derivatives as inhibitors of Leucine-rich repeat kinase 2 (LRRK2), a target for neurodegenerative diseases like Parkinson's disease. google.com These patents highlight the ongoing innovation and expansion of the therapeutic potential of the quinazoline scaffold beyond oncology.

Below is a table of representative patents claiming quinazoline and fluoroquinazoline structures, illustrating the diversity of assignees and targeted therapeutic mechanisms.

| Patent Number | Assignee/Applicant | Title/Subject Matter | Therapeutic Target Example |

| WO2022051337A1 | Merck Sharp & Dohme Corp. | 2-aminoquinazolines as LRRK2 inhibitors, pharmaceutical compositions, and uses thereof. google.com | LRRK2 google.com |

| EP0566226 | Zeneca Limited | Quinazoline derivatives for inhibiting receptor tyrosine kinases. google.com | Receptor Tyrosine Kinases google.com |

| US20100311965A1 | Carna Biosciences Inc. | Pyrido[2,3-d]pyrimidine-2,7-diamine kinase inhibitors. google.com | Protein Kinases google.com |

| WO2012044090A2 | CrystalGenomics, Inc. | Novel aminoquinazoline compound having a protein-kinase inhibiting action. google.com | Protein Kinases google.com |

This table is illustrative and not exhaustive, representing a sample of patents in the field to demonstrate the scope of innovation.

Emerging Patent Trends in Therapeutic Applications

The patent landscape for fluoroquinazoline derivatives is evolving, with several emerging trends indicating the future direction of research and development in this area. While oncology remains a primary focus, the applications of these compounds are diversifying into other disease areas.

A significant trend is the development of inhibitors for novel kinase targets beyond EGFR. nih.gov Since 2011, many patented quinazoline compounds have been developed to inhibit both wild-type and mutated forms of EGFR, addressing the challenge of acquired resistance in cancer therapy. nih.govsemanticscholar.org However, there is a clear expansion toward other therapeutic protein targets. nih.gov

Patents are increasingly claiming quinazoline derivatives as inhibitors of other kinases, histone deacetylases, and various metabolic pathways. nih.govsemanticscholar.org This diversification is a response to the growing understanding of the molecular pathways involved in a range of diseases. The structural heterogeneity of the patented compounds reflects the wide variety of protein targets being pursued. researchgate.net